An In-Depth Technical Guide to trans-4-Phenylpyrrolidin-3-ol HCl: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to trans-4-Phenylpyrrolidin-3-ol HCl: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its non-planar, three-dimensional structure allows for a precise spatial arrangement of substituents, making it an ideal building block for designing molecules that can interact specifically with biological targets.[3] This guide focuses on a specific derivative, trans-4-Phenylpyrrolidin-3-ol hydrochloride, a molecule of significant interest in the synthesis of novel therapeutics, particularly for neurological disorders. While direct literature on this specific hydrochloride salt is sparse, this document provides a comprehensive overview of its chemical structure, plausible synthetic routes, and methods for its characterization based on established chemical principles and data from closely related analogues.
Introduction: The Significance of the 4-Phenylpyrrolidin-3-ol Scaffold
The 4-phenylpyrrolidin-3-ol core structure is a key pharmacophore found in a variety of compounds targeting the central nervous system (CNS). The strategic placement of a phenyl group and a hydroxyl group on the pyrrolidine ring creates a molecule with both lipophilic and hydrophilic regions, a desirable characteristic for CNS drug candidates that must cross the blood-brain barrier. The "trans" stereochemistry of these substituents is crucial for defining the molecule's three-dimensional shape and, consequently, its interaction with specific biological receptors. Derivatives of this scaffold have shown promise as anticonvulsants, nootropics, and as modulators of various neurotransmitter systems.[4][5]
The hydrochloride salt form of these amines is often utilized in pharmaceutical development to enhance solubility and stability, facilitating formulation and in-vitro studies.[6]
Chemical Structure and Physicochemical Properties
The chemical structure of trans-4-Phenylpyrrolidin-3-ol hydrochloride is characterized by a five-membered pyrrolidine ring substituted at the 3- and 4-positions with a hydroxyl and a phenyl group, respectively, in a trans configuration. The nitrogen atom of the pyrrolidine ring is protonated, forming a hydrochloride salt.
Chemical Structure:
Physicochemical Properties (Predicted and Inferred from Analogues)
| Property | Value | Source/Rationale |
| Molecular Formula | C10H14ClNO | Calculated |
| Molecular Weight | 200.68 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Based on analogues like (±)-trans-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride.[6] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form generally increases aqueous solubility.[6] |
| Melting Point | Not available. Likely >200 °C. | Carboxylic acid analogues have melting points in the 234-240 °C range.[6] |
| Stereochemistry | Trans relationship between the phenyl and hydroxyl groups. The molecule is chiral and exists as a racemate unless a stereoselective synthesis is employed. | Inferred from the "trans" designation. |
Synthesis of trans-4-Phenylpyrrolidin-3-ol HCl
A common and effective strategy for the synthesis of 3-hydroxypyrrolidines is the reduction of the corresponding 3-oxopyrrolidines (pyrrolidin-3-ones).[7] This approach allows for the stereoselective introduction of the hydroxyl group.
Proposed Synthetic Pathway
A plausible synthetic route to trans-4-Phenylpyrrolidin-3-ol HCl is outlined below. This multi-step synthesis starts from readily available starting materials.
Caption: Proposed synthetic workflow for trans-4-Phenylpyrrolidin-3-ol HCl.
Step-by-Step Experimental Protocol (Illustrative)
Step 1: Synthesis of N-Benzyl-4-phenylpyrrolidin-3-one
This step can be achieved via a Dieckmann condensation of a suitably substituted diester, followed by decarboxylation.
-
Reaction Setup: To a solution of sodium ethoxide in anhydrous ethanol, add a mixture of ethyl phenylacetate and ethyl N-benzyl-N-(2-ethoxycarbonylethyl)glycinate.
-
Reaction Conditions: Heat the mixture under reflux for several hours.
-
Work-up and Decarboxylation: After cooling, the reaction mixture is hydrolyzed with aqueous acid and heated to effect decarboxylation, yielding N-Benzyl-4-phenylpyrrolidin-3-one.
-
Purification: The crude product is purified by column chromatography.
Step 2: Stereoselective Reduction to trans-N-Benzyl-4-phenylpyrrolidin-3-ol
The stereochemical outcome of the ketone reduction is critical. The use of a bulky reducing agent will favor the formation of the trans isomer due to steric hindrance, where the hydride attacks from the less hindered face of the ketone.
-
Reaction Setup: Dissolve N-Benzyl-4-phenylpyrrolidin-3-one in a suitable solvent such as methanol or ethanol.
-
Reduction: Cool the solution in an ice bath and add a reducing agent like sodium borohydride (NaBH4) portion-wise.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.
-
Purification: The product can be purified by column chromatography to isolate the trans isomer.
Step 3: Debenzylation to trans-4-Phenylpyrrolidin-3-ol
The removal of the N-benzyl protecting group is typically achieved by catalytic hydrogenation.
-
Reaction Setup: Dissolve trans-N-Benzyl-4-phenylpyrrolidin-3-ol in ethanol or methanol.
-
Hydrogenation: Add a palladium on carbon (Pd/C) catalyst and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the free base, trans-4-Phenylpyrrolidin-3-ol.
Step 4: Formation of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude trans-4-Phenylpyrrolidin-3-ol in a minimal amount of a suitable organic solvent like diethyl ether or ethyl acetate.
-
Acidification: Add a solution of hydrochloric acid in ethanol or isopropanol dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with cold solvent, and dried under vacuum.
Structural Elucidation and Characterization
The structure and purity of the synthesized trans-4-Phenylpyrrolidin-3-ol HCl would be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:
-
Aromatic protons of the phenyl group (multiplet, ~7.2-7.4 ppm).
-
The proton on the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon bearing the phenyl group (CH-Ph). The coupling constant between these two protons is diagnostic for the cis or trans stereochemistry. For trans isomers of similar pyrrolidine systems, a smaller coupling constant (J ≈ 3-5 Hz) is typically observed compared to the cis isomer (J ≈ 6-8 Hz).[8]
-
The protons of the pyrrolidine ring methylene groups (CH2), which will appear as complex multiplets.
-
A broad singlet for the hydroxyl proton (OH) and the amine protons (NH2+), which may exchange with deuterium in D2O.
-
-
¹³C NMR: The carbon NMR spectrum will show the number of non-equivalent carbon atoms. Expected signals include:
-
Aromatic carbons of the phenyl group.
-
Carbons of the pyrrolidine ring, including the two methine carbons (CH-OH and CH-Ph) and the two methylene carbons (CH2).
-
Infrared (IR) Spectroscopy
IR spectroscopy will identify the functional groups present in the molecule. Key expected absorption bands include:
-
A broad band around 3200-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol.
-
N-H stretching bands for the ammonium salt in the region of 2400-2800 cm⁻¹.
-
C-H stretching bands for the aromatic and aliphatic C-H bonds (~2850-3100 cm⁻¹).
-
C=C stretching bands for the aromatic ring (~1450-1600 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight of the free base and provide information about its fragmentation pattern. The expected molecular ion peak for the free base (C10H13NO) would be at m/z = 163.10.
Applications in Drug Discovery and Development
The trans-4-phenylpyrrolidin-3-ol scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
As a Precursor for Novel CNS Agents
The hydroxyl group and the secondary amine of trans-4-Phenylpyrrolidin-3-ol provide two reactive handles for further chemical modification. This allows for the exploration of the structure-activity relationship (SAR) by introducing a variety of substituents. These modifications can be designed to enhance potency, selectivity, and pharmacokinetic properties.
Caption: Derivatization of trans-4-Phenylpyrrolidin-3-ol for drug discovery.
For example, N-alkylation or N-arylation can lead to compounds with altered receptor binding profiles. The hydroxyl group can be esterified or etherified to modulate the compound's lipophilicity and metabolic stability. Research on related 3-hydroxyphenylpyrrolidine derivatives has shown their potential as dopamine D3 receptor ligands.[9]
In the Synthesis of Chiral Ligands
The chiral nature of trans-4-Phenylpyrrolidin-3-ol makes it a potential precursor for the synthesis of chiral ligands used in asymmetric catalysis. The defined stereochemistry of the substituents can create a chiral environment that can influence the stereochemical outcome of a chemical reaction.
Conclusion
trans-4-Phenylpyrrolidin-3-ol HCl is a valuable, albeit not widely documented, chemical entity with significant potential in medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its structure, a plausible and detailed synthetic strategy, and the analytical methods required for its characterization. By leveraging the principles of stereoselective synthesis and functional group manipulation, researchers can utilize this scaffold to develop novel molecules with a wide range of potential therapeutic applications, particularly in the challenging field of central nervous system disorders. The insights provided herein are intended to serve as a foundational resource for scientists and professionals engaged in the design and synthesis of next-generation therapeutics.
References
-
Bondarenko, S. S., Fedorchenko, A. M., Novosolov, P. O., Marchenko, O. V., Hanopolskyi, A. I., Volovenko, Y. M., Volochnyuk, D. M., & Ryabukhin, S. V. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]
-
Zhmurenko, L. A., Litvinova, S. A., Mokrov, G. V., Kovalev, I. G., Voronina, T. A., Nerobkova, L. N., & Gudasheva, T. A. (2019). Synthesis of 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity. Pharmaceutical Chemistry Journal, 53(5), 429–433. [Link]
- Pinto, D. C. G. A., Silva, A. M. S., & Levillain, J. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry (Vol. 13, Issue 4, pp. 396-433). Bentham Science Publishers.
-
Omran, A., Eslamimehr, S., Crider, A. M., & Neumann, W. L. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & medicinal chemistry letters, 28(10), 1897–1902. [Link]
-
Poyraz, S., Poyraz, Ö., & Yurttaş, L. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249911. [Link]
-
Vitale, P., & Scilimati, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(11), 3149. [Link]
- Zarghi, A., & Arfaei, S. (2011). Phenylpiperidine derivatives: a patent review (2005 - 2010).
- Google Patents. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (Patent No. WO2007024113A1).
-
Omran, A., Eslamimehr, S., Crider, A. M., & Neumann, W. L. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters, 28(10), 1897-1902. [Link]
-
Zhmurenko, L. A., et al. (2017). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Pharmaceuticals, 10(4), 83. [Link]
-
Pinto, D. C. G. A., Silva, A. M. S., & Levillain, J. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-433. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [2602.10158] NMRTrans: Structure Elucidation from Experimental NMR Spectra via Set Transformers [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. mdpi.com [mdpi.com]
